![molecular formula C20H24N2O B5696984 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5696984.png)
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It is a small molecule that belongs to the class of drugs known as angiotensin II type 2 (AT2) receptor antagonists. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of neuropathic pain.
作用机制
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide acts by blocking the AT2 receptor, which is involved in the regulation of pain and inflammation. The AT2 receptor is expressed in sensory neurons and is upregulated in conditions of chronic pain. By blocking this receptor, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide reduces the transmission of pain signals and reduces inflammation, leading to a reduction in pain.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce pain in preclinical models of chronic pain. It has also been shown to reduce inflammation and improve nerve function in these models. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has a favorable safety profile and has not been associated with significant adverse effects in preclinical studies.
实验室实验的优点和局限性
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for use in lab experiments. It has a favorable safety profile and has been extensively studied in preclinical models of chronic pain. However, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide is a relatively new drug candidate and its efficacy and safety in humans are still being evaluated in clinical trials.
未来方向
There are several potential future directions for the development of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide. One potential direction is the development of combination therapies that target multiple pain pathways. Another potential direction is the development of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide analogs that have improved efficacy and safety profiles. Finally, the use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide in combination with other therapies, such as physical therapy or cognitive behavioral therapy, may provide additional benefits for patients with chronic pain.
合成方法
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide involves a multi-step process that begins with the reaction of 2-ethyl-6-methylphenylamine with acetic anhydride to form N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then reacted with sodium borohydride to reduce the carbonyl group and form the corresponding alcohol. The alcohol is then reacted with 3,4-dihydro-2(1H)-isoquinolinone to form 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide.
科学研究应用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied in preclinical models of chronic pain. It has been shown to be effective in reducing pain in models of neuropathic pain, inflammatory pain, and cancer pain. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide acts by blocking the AT2 receptor, which is involved in the regulation of pain and inflammation. By blocking this receptor, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide reduces the transmission of pain signals and reduces inflammation, leading to a reduction in pain.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-16-10-6-7-15(2)20(16)21-19(23)14-22-12-11-17-8-4-5-9-18(17)13-22/h4-10H,3,11-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGDZGBHSCOODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2CCC3=CC=CC=C3C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。